3-Methyl-6-phenyl-2H-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methylcoumarin with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitrating agents, Friedel-Crafts alkylation or acylation reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced benzopyran derivatives.
Substitution: Halogenated, nitrated, or alkylated benzopyran derivatives.
Scientific Research Applications
3-Methyl-6-phenyl-2H-1-benzopyran-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2H-1-benzopyran-2-one: Lacks the phenyl group at the 6-position.
6-Methyl-2H-1-benzopyran-2-one: Lacks the phenyl group and has a methyl group at the 6-position.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the 7-position instead of a phenyl group.
Uniqueness
3-Methyl-6-phenyl-2H-1-benzopyran-2-one is unique due to the presence of both a methyl group at the 3-position and a phenyl group at the 6-position. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
879545-80-9 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-methyl-6-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O2/c1-11-9-14-10-13(12-5-3-2-4-6-12)7-8-15(14)18-16(11)17/h2-10H,1H3 |
InChI Key |
YOOAQHOHHPXVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C3=CC=CC=C3)OC1=O |
Origin of Product |
United States |
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